Zinc phthalocyanine (ZnPc) is a type of phthalocyanine compound that has garnered significant attention due to its unique photophysical and photochemical properties. These properties make ZnPc a promising candidate for various applications, particularly in the field of photodynamic therapy (PDT) for cancer treatment. ZnPc and its derivatives have been studied extensively to understand their behavior in different environments and their interactions with biological systems123.
The mechanism of action of ZnPc involves the generation of reactive oxygen species (ROS) upon light activation. Studies have shown that ZnPc can produce singlet oxygen and other free radicals like superoxide anion (O2.-) and hydroxyl radical (.OH) when irradiated with visible light3. The presence of peripheral substituents on the macrocycle enhances the yield of the triplet state, which is crucial for effective singlet oxygen generation. For instance, the sulfonated derivative ZnPc(SO3-)mix has a notably long triplet lifetime and a high singlet oxygen quantum yield, making it particularly efficient in photosensitization1. The ability of ZnPc to undergo electron transfer mechanisms, also known as Type I processes, may complement the effects of singlet oxygen in ZnPc-mediated PDT3.
ZnPc has shown high activity in PDT studies on a variety of animal tumors. Its longer absorption wavelength allows for deeper penetration of light into human skin compared to other photosensitizers like Photofrin II, which is advantageous for treating deeper-seated tumors2. ZnPc derivatives have been used in clinical trials for the treatment of early cancer in the upper aerodigestive tract, demonstrating the potential to enhance the effects of PDT3.
ZnPc compounds have been immobilized in mesoporous silica and applied in the photocatalytic degradation of pesticides. The photocatalytic performance of these systems, such as ZnTNPc@Al-MCM-41 and ZnTTMAEOPcI@Al-MCM-41, has been found to be highly effective, with the cationic phthalocyanine ZnTTMAEOPcI@Al-MCM-41 showing high activity even after multiple photocatalytic cycles4.
ZnPc fused with carbazole has been synthesized for its enhanced photo and electrochemical properties. The electrochemically polymerized form of this molecule has been investigated for its electrical and optical properties and has been used as a platform for glucose biosensors, showing a linear response to different glucose concentrations5.
ZnPc has been integrated with TiO2 nanoparticles to create a more effective PDT agent. The design aims to improve the bioavailability, stability, and transport of the photosensitizer to the target tissue. Studies have shown that ZnPc-TiO2 nanoparticles have potential as theranostic agents for imaging and treatment of hepatocellular cancer and as a PDT agent in colon tumor treatment6.
ZnPc derivatives have been studied for their potential in aPDT against various microbial strains. For example, ZnPc has been shown to be effective in the photoinactivation of Candida albicans, with its uptake by the cells being dependent on concentration and cell density7. Another study demonstrated the in vitro photodynamic activity of ZnPc derivative incorporated in lipid vesicles against Enterococcus faecalis, achieving a significant reduction in bacterial growth9.
A pH-sensitive, self-healable, and injectable hydrogel conjugated with zinc phthalocyanine has been developed for localized cancer therapy. This system allows for the controlled release of the photosensitizer in the acidic environment of tumors, demonstrating the potential for improved PDT efficacy8.
CAS No.: 1460-73-7
CAS No.: 24512-63-8
CAS No.: 30655-48-2
CAS No.: 1453-24-3
CAS No.: 1359828-78-6
CAS No.: 869-02-3